5-Hydroxy-1-phenyl-1-pentanone
Description
Contextualization within the Hydroxy Ketone Class
Hydroxy ketones are a class of organic compounds characterized by the presence of both a ketone and a hydroxyl functional group. The relative position of these two groups is crucial and defines the subclass of the hydroxy ketone. They are broadly categorized as α-hydroxy ketones, β-hydroxy ketones, and γ-hydroxy ketones, depending on whether the hydroxyl group is on the carbon atom adjacent to the carbonyl group, or two or three atoms away, respectively. 5-Hydroxy-1-phenyl-1-pentanone is a γ-hydroxy ketone.
These compounds are pivotal intermediates in numerous organic transformations. For instance, β-hydroxy ketones are the characteristic products of the aldol (B89426) reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. The synthesis of hydroxy ketones can be achieved through various methods, including the oxidation of diols, the hydration of acetylenic ketones, and the aforementioned aldol reaction. Their bifunctional nature allows for a rich chemistry, including intramolecular cyclization reactions to form heterocyclic compounds.
Significance in Organic Synthesis and Advanced Chemical Sciences
The importance of this compound in the realm of organic synthesis lies in its capacity to serve as a precursor for more complex molecular architectures. The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl group within the same molecule allows for a range of chemical manipulations.
A significant application of γ-hydroxy ketones like this compound is in the synthesis of heterocyclic compounds. For example, the intramolecular cyclization of γ-hydroxy ketones can lead to the formation of substituted furans, a common motif in many natural products and pharmaceuticals. While specific research on the direct use of this compound is specialized, the principles of its reactivity are well-established within the synthesis of such heterocyclic systems.
Furthermore, aromatic ketones are valuable intermediates in the synthesis of a variety of organic compounds. The phenyl ketone moiety of this compound can undergo reactions typical of aromatic ketones, while the terminal hydroxyl group can be modified or used to introduce other functionalities.
A plausible and illustrative synthesis of this compound itself can be achieved via a Friedel-Crafts acylation reaction. This classic method highlights the construction of the core structure of the molecule.
Interactive Data Table: Synthesis of this compound
| Step | Reaction | Reactants | Reagents/Catalyst | Product |
| 1 | Preparation of Acyl Chloride | 5-Chlorovaleric acid | Thionyl chloride | 5-Chlorovaleroyl chloride |
| 2 | Friedel-Crafts Acylation | Benzene (B151609), 5-Chlorovaleroyl chloride | Aluminum chloride (AlCl₃) | 5-Chloro-1-phenyl-1-pentanone |
| 3 | Hydrolysis | 5-Chloro-1-phenyl-1-pentanone | Water, Base (e.g., Sodium hydroxide) | This compound |
The chemical properties of this compound are summarized in the table below, providing a snapshot of its fundamental characteristics.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₂ nih.gov |
| Molecular Weight | 178.23 g/mol nih.gov |
| IUPAC Name | 5-hydroxy-1-phenylpentan-1-one nih.gov |
| CAS Number | 1011-62-7 chemsrc.com |
| SMILES | C1=CC=C(C=C1)C(=O)CCCCO nih.gov |
| InChI Key | JDXNTJVIHPAPPZ-UHFFFAOYSA-N nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
5-hydroxy-1-phenylpentan-1-one |
InChI |
InChI=1S/C11H14O2/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2 |
InChI Key |
JDXNTJVIHPAPPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCO |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 5 Hydroxy 1 Phenyl 1 Pentanone
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. uobasrah.edu.iq Both one-dimensional and two-dimensional NMR experiments are crucial for the complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals in 5-hydroxy-1-phenyl-1-pentanone.
One-Dimensional NMR (¹H, ¹³C) Data Analysis
One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in a molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons present. The aromatic protons of the phenyl group typically appear as multiplets in the downfield region. The protons on the aliphatic chain exhibit characteristic chemical shifts and splitting patterns due to coupling with neighboring protons. The protons adjacent to the carbonyl group and the hydroxyl group are deshielded and thus appear at a lower field compared to the other methylene (B1212753) protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. weebly.com The carbonyl carbon (C=O) is highly deshielded and appears at the lowest field. weebly.com The carbons of the phenyl ring show signals in the aromatic region, while the aliphatic carbons appear at higher fields. The carbon atom attached to the hydroxyl group is also deshielded relative to the other methylene carbons.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| C=O | 200.3 |
| C (aromatic, attached to C=O) | 137.0 |
| C (aromatic, ortho) | 128.0 |
| C (aromatic, meta) | 128.6 |
| C (aromatic, para) | 133.0 |
| CH₂ (adjacent to C=O) | 38.4 |
| CH₂ | 21.0 |
| CH₂ | 32.2 |
| CH₂ (adjacent to OH) | 62.1 |
Note: These are predicted values and may differ slightly from experimental data.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This is crucial for tracing the proton-proton connectivities along the pentanone chain.
HMQC (Heteronuclear Multiple Quantum Coherence): The HMQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.
Kinetic NMR Experiments
While specific kinetic NMR studies on this compound are not widely reported, this technique could be employed to study reaction mechanisms and kinetics involving this compound. For instance, it could be used to monitor the rate of esterification or oxidation reactions at the hydroxyl group or reactions involving the ketone functionality.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov In the analysis of this compound, the gas chromatogram would show a peak at a specific retention time corresponding to the compound. The mass spectrum associated with this peak would display the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound (C₁₁H₁₄O₂, 178.23 g/mol ). nih.gov Additionally, the mass spectrum would exhibit a characteristic fragmentation pattern. Common fragments would likely arise from cleavage of the C-C bonds in the aliphatic chain and the loss of small molecules like water (H₂O) from the molecular ion.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (alcohol) | 3600-3200 (broad) | Stretching vibration |
| C-H (aromatic) | 3100-3000 | Stretching vibration |
| C-H (aliphatic) | 3000-2850 | Stretching vibration |
| C=O (ketone) | ~1685 | Stretching vibration |
| C=C (aromatic) | 1600-1450 | Stretching vibration |
| C-O (alcohol) | 1260-1000 | Stretching vibration |
The broadness of the O-H stretching band is indicative of hydrogen bonding. The position of the C=O stretching frequency can be influenced by conjugation with the phenyl ring.
Vibrational Mode Assignments
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insight into the molecular structure of this compound by identifying the vibrational modes of its functional groups. ksu.edu.sa IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in bonds with a changing dipole moment. ksu.edu.sa Conversely, Raman spectroscopy detects the inelastic scattering of monochromatic light, which is sensitive to changes in the polarizability of molecular bonds. ksu.edu.sa Together, they offer a complementary and comprehensive vibrational profile of the molecule.
The key functional groups in this compound—the hydroxyl (-OH) group, the carbonyl (C=O) group of the ketone, the phenyl ring, and the aliphatic methylene (-CH₂) chain—each exhibit characteristic vibrational frequencies. The O-H stretching vibration typically appears as a broad, strong band in the IR spectrum due to hydrogen bonding. The C=O stretching vibration gives rise to a sharp, intense absorption. The phenyl group has several characteristic bands, including C-H stretching and C=C ring stretching modes. The aliphatic chain produces signals from C-H stretching, scissoring, wagging, and rocking vibrations. esisresearch.orgresearchgate.netscialert.net
Table 1: Predicted Vibrational Mode Assignments for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| O-H Stretch | Hydroxyl (-OH) | 3500 - 3200 | Strong, Broad | Weak |
| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 | Medium | Strong |
| C-H Stretch (Asymmetric) | Methylene (-CH₂) | ~2925 | Strong | Medium |
| C-H Stretch (Symmetric) | Methylene (-CH₂) | ~2855 | Strong | Medium |
| C=O Stretch | Ketone (C=O) | 1685 - 1665 | Strong | Strong |
| C=C Stretch (in-ring) | Phenyl Ring | 1600 - 1450 | Medium-Weak | Strong |
| C-H Bend (Scissoring) | Methylene (-CH₂) | ~1465 | Medium | Medium |
| C-H Bend (in-plane) | Phenyl Ring | 1300 - 1000 | Medium | Weak |
| C-O Stretch | Primary Alcohol (C-OH) | ~1050 | Strong | Weak |
| C-H Bend (out-of-plane) | Phenyl Ring | 900 - 675 | Strong | Weak |
| CH₂ Rocking | Methylene (-CH₂) | 900 - 700 | Medium-Weak | Weak |
X-ray Diffraction Crystallography
X-ray Diffraction (XRD) crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. rigaku.com This technique is indispensable for understanding the precise molecular geometry, conformation, and intermolecular interactions that dictate the solid-state properties of a compound.
Single Crystal X-ray Analysis
Single crystal X-ray analysis is the most powerful technique for unambiguously determining the molecular structure of a compound. rigaku.com The process involves irradiating a single, high-quality crystal with a focused beam of X-rays. The resulting diffraction pattern, a unique three-dimensional arrangement of spots, contains detailed information about the electron density distribution within the crystal. rigaku.comnih.gov By analyzing the positions and intensities of these diffracted beams, the exact coordinates of every atom in the molecule can be calculated, providing a complete and precise structural model. mdpi.com While no public crystallographic data for this compound is currently available, this method would be essential for its definitive structural elucidation.
Molecular Structure Elucidation in the Solid State
Analysis of the X-ray diffraction data allows for the complete elucidation of the molecule's structure in the solid state. This includes the precise measurement of all bond lengths, bond angles, and torsion angles. For this compound, this would reveal the exact conformation of the pentanone chain, the orientation of the terminal hydroxyl group, and the planarity of the phenyl ring relative to the ketone. Such data is crucial for understanding the steric and electronic effects within the molecule and for validating theoretical models derived from computational chemistry. researchgate.net
Crystal Packing Analysis and Intermolecular Interactions
Beyond the structure of a single molecule, XRD reveals how molecules arrange themselves in the crystal lattice, a study known as crystal packing analysis. mdpi.com This arrangement is governed by a network of non-covalent intermolecular interactions. For this compound, the primary interactions expected to dictate its crystal structure are hydrogen bonds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions would likely form chains or networks of molecules, significantly influencing the crystal's stability and physical properties. Other potential interactions include van der Waals forces and possible π-π stacking between the phenyl rings of adjacent molecules. mdpi.comresearchgate.net
Table 2: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Participating Groups | Description |
| Hydrogen Bonding | -OH (donor) and C=O (acceptor) | An intermolecular link between the hydroxyl hydrogen and the carbonyl oxygen. |
| Hydrogen Bonding | -OH (donor) and -OH (acceptor) | An intermolecular link between the hydroxyl hydrogen of one molecule and the hydroxyl oxygen of another. |
| π-π Stacking | Phenyl Rings | Attractive, noncovalent interactions between the aromatic rings of adjacent molecules. |
| Van der Waals Forces | Entire Molecule | Weak, short-range electrostatic attractions between uncharged molecules. |
Chiral Analysis Techniques
It is important to note that this compound, with the hydroxyl group at the C5 position and the carbonyl at the C1 position, is an achiral molecule. It does not possess a stereocenter and therefore does not exist as enantiomers. Consequently, analysis of enantiomeric excess is not applicable to this specific compound.
However, a structurally related isomer, 4-Hydroxy-1-phenyl-1-pentanone , is chiral due to the stereocenter at the C4 position. The following section describes the technique that would be used for the chiral analysis of such an isomer.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess
High-Performance Liquid Chromatography (HPLC) is a primary technique for separating the enantiomers of a chiral compound and determining the enantiomeric excess (% ee) of a mixture. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov
For a chiral compound like 4-Hydroxy-1-phenyl-1-pentanone, the enantiomers could be resolved on a CSP, such as one based on a polysaccharide derivative (e.g., Chiralcel OJ). nih.govresearchgate.net A mobile phase consisting of a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol like isopropanol (B130326) is typically used. By comparing the peak areas of the two separated enantiomers in the resulting chromatogram, the enantiomeric excess can be accurately calculated.
Table 3: Hypothetical HPLC Parameters for Chiral Separation of 4-Hydroxy-1-phenyl-1-pentanone
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography System |
| Column | Chiralcel OJ (or similar polysaccharide-based CSP) |
| Mobile Phase | Hexane / Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Expected Result | Baseline separation of the (R)- and (S)-enantiomers |
Optical Rotation Measurements
The analysis of the optical activity of this compound enantiomers is a critical aspect of its stereochemical characterization. Optical rotation measurements provide essential information for distinguishing between the (R)- and (S)-enantiomers, quantifying enantiomeric purity, and assigning absolute configurations. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the reported experimental data for the specific rotation of the individual enantiomers of this compound.
While general information regarding the racemic mixture of this compound is available, including its chemical structure and molecular weight, specific optical rotation values ([α]), the experimental conditions under which they were measured (e.g., temperature, solvent, concentration, and wavelength), and detailed methods for the synthesis of the pure enantiomers are not documented in the accessible literature.
For many chiral compounds, the specific rotation is a fundamental physicochemical property. It is determined using a polarimeter, which measures the angle of rotation of plane-polarized light as it passes through a solution of the chiral substance. The specific rotation is a characteristic constant for a given enantiomer under defined conditions. The sign of the rotation, positive (+) or negative (-), denotes whether the compound is dextrorotatory or levorotatory, respectively.
In the context of the asymmetric synthesis or chiral resolution of this compound, the determination of optical rotation would be a crucial step in assessing the success of the enantioselective method. For instance, in a biocatalytic reduction of a prochiral precursor ketone, the resulting (R)- or (S)-5-Hydroxy-1-phenyl-1-pentanone would be expected to exhibit a specific optical rotation corresponding to its enantiomeric excess.
Despite the absence of specific data for this compound, the principles of optical rotation measurement remain universally applicable. The data would typically be presented in a format similar to the hypothetical table below.
Hypothetical Optical Rotation Data for this compound Enantiomers
| Enantiomer | Specific Rotation ([(\alpha)]_D^T) | Concentration (c, g/100 mL) | Solvent | Temperature (°C) | Wavelength (nm) |
| (R)-5-Hydroxy-1-phenyl-1-pentanone | Not Reported | Not Reported | Not Reported | Not Reported | 589 (Na D-line) |
| (S)-5-Hydroxy-1-phenyl-1-pentanone | Not Reported | Not Reported | Not Reported | Not Reported | 589 (Na D-line) |
The lack of reported values underscores a need for further experimental investigation into the chiroptical properties of this compound. Future research focusing on the enantioselective synthesis or chiral separation of this compound would be invaluable in determining these fundamental stereochemical characteristics. Such studies would not only contribute to the broader chemical knowledge base but also be essential for any applications where the specific stereoisomer is of interest.
Reaction Mechanisms and Reactivity Studies of 5 Hydroxy 1 Phenyl 1 Pentanone and Derivatives
Investigation of Carbonyl Group Transformations
The carbonyl group is a primary site of reactivity in 5-Hydroxy-1-phenyl-1-pentanone, undergoing transformations typical of ketones, such as nucleophilic addition and protonation.
Nucleophilic Addition Mechanisms
The fundamental reaction of the carbonyl group in this compound is nucleophilic addition. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center susceptible to attack by nucleophiles. libretexts.orgyoutube.commasterorganicchemistry.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the hybridization of the carbon changes from sp² to sp³. masterorganicchemistry.com This intermediate is then typically protonated to yield the final alcohol product.
The reaction can be catalyzed by either acid or base. In basic conditions, a strong nucleophile directly attacks the carbonyl carbon. libretexts.org Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. libretexts.orgmsu.edu
Table 1: General Steps in Nucleophilic Addition to this compound
| Step | Description | Catalyst |
| 1 | A nucleophile attacks the electrophilic carbonyl carbon. | Base or Acid |
| 2 | The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. | Base or Acid |
| 3 | The alkoxide intermediate is protonated by an acid (e.g., water or a supplied acid) to form the final alcohol product. | Acid |
Protonation Processes
In acidic media, the first step in many reactions involving this compound is the protonation of one of its oxygen atoms. Both the carbonyl oxygen and the hydroxyl oxygen can be protonated, leading to different reaction pathways.
Protonation of the carbonyl oxygen activates the carbonyl group towards nucleophilic attack, as it increases the positive charge on the carbonyl carbon. libretexts.org This is a key step in acid-catalyzed nucleophilic additions, such as acetal (B89532) formation. libretexts.org The resulting oxonium ion is a much better electrophile than the neutral carbonyl group.
Alternatively, the hydroxyl group can be protonated. This converts the hydroxyl group into a good leaving group (water), which can facilitate elimination or substitution reactions. The specific outcome of the reaction will depend on the reaction conditions and the nature of the other reagents present.
Role of Intramolecular Interactions (e.g., Heteroatom Chelation)
The presence of the hydroxyl group in the γ-position relative to the carbonyl group in this compound allows for the possibility of intramolecular interactions, most notably intramolecular hydrogen bonding. This can influence the conformation of the molecule and, consequently, its reactivity.
In reactions involving metal ions, the hydroxyl and carbonyl oxygens can act as a bidentate ligand, leading to the formation of a cyclic chelate. This chelation can lock the molecule into a specific conformation, which in turn can direct the stereochemical outcome of reactions at the carbonyl center. mdpi.com The formation of such a quasi-aromatic hydrogen bond can stabilize a planar conformation of the molecule and strengthen the hydrogen bond itself. mdpi.com The ability of the hydroxyl group to form an intramolecular hydrogen bond can also increase the acidity of the α-protons, facilitating enolate formation under basic conditions. mdpi.comnih.gov
Stereochemical Control and Diastereoselectivity
When a new stereocenter is formed during a reaction of an achiral starting material like this compound, the product will be a racemic mixture. However, if the starting material is chiral, or if a chiral reagent is used, diastereoselective or enantioselective reactions can occur. For γ-hydroxy ketones like this compound, the stereochemical outcome of nucleophilic additions to the carbonyl group can often be predicted by considering chelation and non-chelation controlled models, although these models are more established for α- and β-hydroxy ketones.
In a chelation-controlled pathway, the metal ion of a reagent (e.g., a Grignard reagent or a reducing agent) coordinates with both the carbonyl oxygen and the hydroxyl oxygen, forming a rigid cyclic intermediate. The nucleophile will then attack from the less sterically hindered face of this complex. wikipedia.org In contrast, a non-chelation-controlled pathway, often described by the Felkin-Anh model, occurs when chelation is not favorable. In this case, the stereochemical outcome is determined by minimizing steric interactions between the incoming nucleophile and the largest substituents on the adjacent carbon atom.
The diastereoselective reduction of γ-keto amides, which are structurally similar to γ-hydroxy ketones, has been shown to be highly dependent on the reducing agent used, allowing for the selective formation of either syn or anti diastereomers. libretexts.org For instance, reduction with certain borohydride (B1222165) reagents can favor one diastereomer, while others lead to the opposite stereochemistry. This suggests that by careful choice of reagents, a degree of stereochemical control can be achieved in reactions of this compound.
Table 2: Predicted Stereochemical Outcome of Nucleophilic Addition to a Chiral Derivative of this compound
| Control Model | Key Interaction | Predicted Major Diastereomer |
| Chelation Control | Lewis acidic reagent chelates to both carbonyl and hydroxyl oxygen. | Nucleophilic attack from the less hindered face of the rigid cyclic intermediate. |
| Non-Chelation Control (Felkin-Anh) | Steric hindrance directs the approach of the nucleophile. | Nucleophile attacks anti-periplanar to the largest substituent. |
Gas-Phase Reaction Mechanisms (e.g., with Hydroxyl Radicals)
In the atmosphere, organic compounds like this compound can be oxidized by hydroxyl (OH) radicals. nist.gov The reaction of ketones with OH radicals in the gas phase is a crucial atmospheric degradation process. nih.govnih.gov For this compound, the reaction with OH radicals can proceed through several pathways, including hydrogen abstraction from different positions or addition to the aromatic ring.
The most likely sites for hydrogen abstraction are the C-H bonds on the aliphatic chain, particularly those alpha to the carbonyl and hydroxyl groups, as the resulting radicals are stabilized. youtube.com Intramolecular hydrogen abstraction, a Norrish Type II reaction, is also a possible photochemical process for ketones with γ-hydrogens, leading to cyclization or fragmentation products. libretexts.orgyoutube.com The abstraction of a γ-hydrogen is often favored due to the formation of a stable six-membered transition state. libretexts.orgyoutube.com
The presence of the phenyl group introduces another reaction pathway: the addition of the OH radical to the aromatic ring, forming a hydroxycyclohexadienyl-type radical. This radical can then react further, often with molecular oxygen, leading to the formation of phenolic compounds and other ring-opened products.
Intrinsic Reaction Coordinate (IRC) Calculations
Intrinsic Reaction Coordinate (IRC) calculations are a powerful computational tool used to map the minimum energy path connecting a transition state to the corresponding reactants and products on a potential energy surface. For the gas-phase reaction of this compound with hydroxyl radicals, IRC calculations could be employed to elucidate the detailed mechanism of hydrogen abstraction or OH addition.
By calculating the IRC, one can verify that a calculated transition state structure indeed connects the desired reactants and products. It also provides a detailed picture of the geometric changes that occur along the reaction pathway. For example, in an intramolecular hydrogen abstraction reaction, an IRC calculation would show the progressive transfer of the hydrogen atom from the γ-carbon to the carbonyl oxygen, along with the associated changes in bond lengths and angles. Such calculations are crucial for understanding the dynamics and selectivity of the reaction.
Determination of Rate Coefficients
Detailed kinetic studies determining the specific rate coefficients for the reactions of this compound are not extensively available in the surveyed literature. However, the reactivity of this molecule can be understood by examining the rate constants of analogous systems, particularly concerning photochemical processes typical for phenyl ketones.
Aryl ketones, such as acetophenone (B1666503), undergo rapid intersystem crossing from the initially formed singlet excited state (S₁) to a triplet state (T₁). msu.edu The subsequent reactions of the triplet state are typically very fast, with rate constants for processes like hydrogen abstraction ranging from 10⁴ to 10⁹ M⁻¹s⁻¹. msu.edu For γ-hydroxy ketones, the intramolecular abstraction of the γ-hydrogen by the excited carbonyl group, known as the Norrish Type II reaction, is a key process. wikipedia.orgnumberanalytics.com The rate of this intramolecular reaction is dependent on the conformation of the molecule and the stability of the resulting 1,4-biradical.
In the case of this compound, the primary photochemical process would be the intramolecular abstraction of a hydrogen atom from the carbon chain by the excited triplet state of the benzoyl moiety. The presence of the terminal hydroxyl group can also influence the reaction rates, potentially through intramolecular hydrogen bonding which might affect the conformation and the electron density at the various C-H bonds.
The following table presents typical rate constants for relevant photochemical processes in compounds with similar structural motifs.
| Reaction Type | Exemplary Compound | Rate Constant (k) | Notes |
| Triplet State Quenching | 2-hydroxy-2-methyl-1-phenylpropanone (quenched by naphthalene) | 7.4 x 10⁹ M⁻¹s⁻¹ | Close to diffusion limit, indicates efficient energy transfer. psu.edu |
| α-Cleavage (Norrish Type I) | 2-hydroxy-2-methyl-1-phenylpropanone derivatives | > 10⁹ s⁻¹ | For derivatives with a lowest triplet n,π* state. psu.edu |
| Hydrogen Abstraction by Triplet Ketone | 2-Acetonaphthone with (Bu)₃SnH | 1.3 x 10⁶ l·mol⁻¹s⁻¹ | An example of intermolecular hydrogen abstraction. kyoto-u.ac.jp |
| Reaction with OH radicals | n-pentylbenzene | 7 (±2) x 10⁻¹² cm³·molecule⁻¹s⁻¹ | Atmospheric reaction, provides context for reactivity with radicals. copernicus.orgcopernicus.org |
Branching Ratio Analysis
Specific branching ratio analysis for the reactions of this compound is not detailed in the available literature. However, for γ-hydroxy ketones, the photochemical Norrish Type II reaction pathway leads to two primary types of products: cyclization to form a cyclobutanol (B46151) and cleavage (fragmentation) to yield an alkene and an enol, which then tautomerizes to a ketone. wikipedia.orgyoutube.com
The branching ratio between cyclization and cleavage is dependent on the structure of the 1,4-biradical intermediate. youtube.com Factors influencing this ratio include the substitution pattern at the α- and β-carbons and the flexibility of the biradical. youtube.com For this compound, the 1,4-biradical would be formed by abstraction of a hydrogen from the C4 position. The subsequent competition between intramolecular radical recombination (to form a cyclobutanol derivative) and Cα-Cβ bond cleavage would determine the product distribution.
A theoretical study on the gas-phase reactions of hydroxyl radicals with hydroxy ethers has shown that branching ratios are significantly influenced by the presence and nature of intramolecular hydrogen bonding in the transition states. nih.gov Although a different type of reaction, this highlights the potential role of the terminal hydroxyl group in this compound in directing the outcome of its reactions.
Mechanistic Proposals for Specific Transformations
Tautomerization Processes
This compound can exhibit two primary forms of tautomerism: keto-enol tautomerism and ring-chain tautomerism.
Keto-enol tautomerism involves the interconversion of the ketone to its corresponding enol form. libretexts.orglibretexts.org This equilibrium generally favors the keto form for simple ketones. libretexts.org The presence of the phenyl group in conjugation with the carbonyl can influence the stability of the enol tautomer.
Ring-chain tautomerism is a significant process for γ-hydroxy ketones, leading to an equilibrium between the open-chain hydroxy ketone and a cyclic hemiketal. cdnsciencepub.com In the case of this compound, this would be an equilibrium with 2-hydroxy-2-phenyl-tetrahydrofuran.
Studies on analogous compounds like 5-hydroxy-2-pentanone and 6-hydroxy-2-hexanone have shown that in many organic solvents, there is a slight preference for the open-chain form. cdnsciencepub.com The equilibrium is influenced by solvent polarity and temperature, with more polar solvents and higher temperatures favoring the open-chain tautomer. cdnsciencepub.com In aqueous solutions, the open-chain form is often significantly favored. cdnsciencepub.com The equilibrium for this compound can be represented as follows:
The substitution of a methyl group (as in 5-hydroxy-2-pentanone) with a phenyl group is expected to influence the equilibrium position due to the electronic and steric effects of the phenyl ring.
Reductive Cleavage Reactions
Specific studies on the reductive cleavage of this compound are not prominent in the reviewed literature. However, the term "reductive cleavage" can refer to several types of transformations. One possibility is the cleavage of the C-O bond of the hydroxyl group or the C-C bonds of the carbon skeleton under reducing conditions.
More commonly discussed in the context of similar molecules is oxidative cleavage . For instance, α-hydroxy ketones can undergo oxidative C-C bond cleavage. acs.orgnih.govrsc.org While this compound is a γ-hydroxy ketone, the principles of C-C bond cleavage adjacent to a carbonyl group are relevant.
Reactivity with Specific Reagents (e.g., Phosphorus Pentachloride)
The reaction of this compound with phosphorus pentachloride (PCl₅) is expected to involve both the ketone and the primary alcohol functional groups.
Reaction at the Ketone: Ketones react with PCl₅ to form geminal dichlorides. quora.com The carbonyl oxygen is replaced by two chlorine atoms. In this case, the ketone at position 1 would be converted to a 1,1-dichloro group. quora.com
Reaction at the Alcohol: Primary alcohols react with PCl₅ to form alkyl chlorides. simply.science The hydroxyl group at position 5 would be substituted by a chlorine atom.
Therefore, the reaction of this compound with a sufficient amount of PCl₅ would be expected to yield 1,1-dichloro-5-chloro-1-phenylpentane . The reaction proceeds with the formation of phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts. wikipedia.org
C₆H₅C(O)CH₂CH₂CH₂CH₂OH + 2 PCl₅ → C₆H₅CCl₂CH₂CH₂CH₂CH₂Cl + 2 POCl₃ + 2 HCl
It is important to note that the reactivity of the phenolic hydroxyl group with PCl₅ is generally lower than that of aliphatic alcohols, but it can react under certain conditions. stackexchange.com However, this compound contains a primary aliphatic alcohol, which is expected to react readily.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 5-Hydroxy-1-phenyl-1-pentanone, DFT studies offer a detailed picture of its molecular geometry and energetics.
Optimization of Molecular Geometries
Predicting the most stable three-dimensional arrangement of atoms is a primary goal of computational chemistry. pennylane.ai For this compound, geometry optimization is typically performed using DFT methods, such as B3LYP, in conjunction with a basis set like 6-31G. researchgate.net This process involves finding the minimum energy conformation on the potential energy surface, which corresponds to the equilibrium geometry of the molecule. pennylane.ai The accuracy of subsequent calculations of molecular properties is highly dependent on the precision of this optimized geometry. pennylane.ai
The optimization process starts with an initial guess of the molecular structure and iteratively adjusts the atomic coordinates to lower the total energy until a stationary point is reached. pennylane.ai This optimized structure provides key information on bond lengths, bond angles, and dihedral angles.
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C=O | ~1.23 Å |
| C-C (aromatic) | ~1.39 Å | |
| C-C (aliphatic) | ~1.54 Å | |
| C-O (hydroxyl) | ~1.43 Å | |
| O-H | ~0.96 Å | |
| Bond Angle | C-C-C (aliphatic chain) | ~112° |
| C-C=O | ~120° | |
| C-O-H | ~109° |
High-Level Energy Calculations (e.g., CCSD(T))
While DFT is excellent for geometry optimization, highly accurate energy calculations often employ more sophisticated methods like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)). arxiv.org This "gold standard" of computational chemistry provides benchmark-quality energies, which are crucial for determining the relative stabilities of different isomers or conformations. researchgate.net
Due to their high computational cost, CCSD(T) calculations are often performed as single-point energy calculations on geometries previously optimized at a lower level of theory, such as DFT or MP2. arxiv.org This approach allows for a balance between computational feasibility and accuracy. For molecules of significant size, techniques like the molecular tailoring approach (MTA) can be used to make CCSD(T) calculations more manageable. arxiv.org
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is used to explain chemical bonding. youtube.com The application of MO theory to this compound allows for the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. In a molecule like this compound, the HOMO is likely to have significant contributions from the phenyl ring and the oxygen of the hydroxyl group, while the LUMO is expected to be localized on the carbonyl group.
Hammett Analysis in Mechanistic Elucidation
Hammett analysis is a powerful tool in physical organic chemistry used to investigate the electronic effects of substituents on the rates and equilibria of reactions involving benzene (B151609) derivatives. researchgate.net By correlating reaction rates or equilibrium constants with Hammett substituent constants (σ), one can gain insight into the reaction mechanism, particularly the nature of the transition state. researchgate.net
For a reaction involving a derivative of this compound with substituents on the phenyl ring, a Hammett plot would be constructed by plotting the logarithm of the rate constant (log k) against the σ value for each substituent. The slope of this plot, the reaction constant (ρ), provides information about charge development in the transition state. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or loss of positive charge) at the reaction center in the transition state. Conversely, a negative ρ value implies the reaction is favored by electron-donating groups, indicating a buildup of positive charge (or loss of negative charge).
Kinetic Isotope Effect Studies
The kinetic isotope effect (KIE) is a change in the reaction rate that occurs when an atom in a reactant is replaced with one of its isotopes. wikipedia.org Measuring KIEs is a fundamental technique for elucidating reaction mechanisms, as it can reveal whether a particular bond is being broken in the rate-determining step of a reaction. princeton.eduepfl.ch
In the context of this compound, a primary KIE would be observed if, for example, the hydrogen of the hydroxyl group is abstracted in the rate-determining step. Replacing this hydrogen with deuterium (B1214612) (D) would result in a slower reaction rate (a kH/kD > 1). The magnitude of the KIE can provide further details about the transition state geometry. princeton.edu Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable information about changes in hybridization or the steric environment of the reaction center during the reaction. wikipedia.org For instance, large KIEs, sometimes with values around 10 or higher, can suggest the involvement of quantum mechanical tunneling in the hydrogen transfer step. nih.govnih.gov
Conformational Analysis and Stability Profiling
Computational methods, particularly DFT, are used to perform a systematic search of the conformational space. This involves rotating the molecule around its single bonds and calculating the energy of each resulting structure. The low-energy conformers are then subjected to full geometry optimization and their relative stabilities are determined. The stability of different conformers is influenced by a combination of factors, including steric hindrance, intramolecular hydrogen bonding (e.g., between the hydroxyl group and the carbonyl oxygen), and electronic effects.
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of this compound. Density Functional Theory (DFT) is a powerful tool for this purpose, offering a balance between accuracy and computational cost. A typical approach involves geometry optimization of the molecule to find its most stable conformation, followed by the calculation of various electronic properties.
The distribution of electron density is a key aspect of the electronic structure. The carbonyl and hydroxyl groups are electron-withdrawing, leading to a polarized molecule. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's reactivity. The HOMO is expected to be localized on the phenyl ring and the oxygen atoms, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would likely be centered on the carbonyl group, the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's chemical stability and reactivity.
Table 1: Computed Electronic Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₂ nih.gov |
| Molecular Weight | 178.23 g/mol nih.gov |
| XLogP3-AA | 1.6 nih.gov |
| Hydrogen Bond Donor Count | 1 nih.gov |
| Hydrogen Bond Acceptor Count | 2 nih.gov |
| Rotatable Bond Count | 5 nih.gov |
| Topological Polar Surface Area | 37.3 Ų nih.gov |
| Formal Charge | 0 nih.gov |
| Complexity | 195 nih.gov |
Note: The data in this table is computationally derived and sourced from PubChem. nih.gov
Prediction of Spectroscopic Features
Theoretical calculations can predict spectroscopic features, which are invaluable for the identification and characterization of this compound. The primary spectroscopic techniques for this compound would include Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. For this compound, the most prominent vibrational modes would be the O-H stretching of the hydroxyl group, typically appearing as a broad band around 3400 cm⁻¹, and the C=O stretching of the ketone, expected in the region of 1680-1700 cm⁻¹. The exact positions of these bands are influenced by hydrogen bonding and the electronic environment. The aromatic C-H and C=C stretching vibrations of the phenyl ring would also be present at their characteristic frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C NMR can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The predicted chemical shifts would be crucial for confirming the molecular structure. For instance, the protons of the phenyl ring would appear in the aromatic region (around 7-8 ppm), while the protons of the aliphatic chain would be found at lower chemical shifts. The proton of the hydroxyl group would have a variable chemical shift depending on the solvent and concentration.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. This compound is expected to exhibit absorption bands corresponding to π → π* transitions of the phenyl ring and the carbonyl group, as well as n → π* transitions of the carbonyl group.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Wavenumber/Chemical Shift |
| IR | O-H Stretch | ~3400 cm⁻¹ (broad) |
| IR | C=O Stretch | ~1685 cm⁻¹ |
| IR | Aromatic C-H Stretch | ~3000-3100 cm⁻¹ |
| ¹³C NMR | Carbonyl Carbon | ~198-202 ppm |
| ¹³C NMR | Aromatic Carbons | ~128-135 ppm |
| ¹H NMR | Aromatic Protons | ~7.4-7.9 ppm |
| ¹H NMR | -CH₂- (adjacent to C=O) | ~2.9-3.1 ppm |
| ¹H NMR | -CH₂-OH | ~3.6-3.8 ppm |
Note: These are approximate values based on typical ranges for similar functional groups.
Solid-State Interactions
In the solid state, the structure and properties of this compound are governed by intermolecular interactions, primarily hydrogen bonding and van der Waals forces. While a crystal structure for this specific compound is not publicly available, analysis of related structures, such as 5-hydroxyindan-1-one, can provide valuable insights. nih.gov
The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the carbonyl and hydroxyl oxygens) suggests that strong intermolecular hydrogen bonds will be a dominant feature in the solid state. These hydrogen bonds can lead to the formation of various supramolecular structures, such as chains or dimers. For example, molecules could be linked by O-H···O=C hydrogen bonds, forming infinite chains. nih.gov
The phenyl rings will likely engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions, along with the hydrogen bonds, will dictate the packing of the molecules in the crystal, influencing properties such as melting point and solubility. The flexibility of the pentanone chain allows for various conformations, which could lead to polymorphism, where the compound can exist in different crystalline forms with distinct properties.
Computational methods can be employed to explore potential crystal packing arrangements and to calculate the lattice energy, providing a theoretical understanding of the stability of different polymorphic forms.
Synthetic Transformations and Derivative Chemistry
Synthesis of Downstream Products and Chemical Intermediates
The reactivity of the hydroxyl and carbonyl groups allows for selective transformations to produce diols, aldehydes, and cyclic ethers.
The ketone functional group in 5-hydroxy-1-phenyl-1-pentanone can be selectively reduced to a secondary alcohol, yielding 1-phenylpentane-1,5-diol. chemsrc.comnih.gov This transformation is a standard reduction reaction in organic chemistry, typically achieved through catalytic hydrogenation or by using chemical reducing agents like sodium borohydride (B1222165). The resulting diol is a key intermediate for subsequent reactions, such as polyester (B1180765) synthesis or the formation of cyclic ethers.
Table 1: Reduction of this compound
| Starting Material | Reaction Type | Product |
| This compound | Ketone Reduction | 1-Phenylpentane-1,5-diol nih.gov |
The primary alcohol of this compound can be oxidized to form an aldehyde, resulting in the keto-aldehyde 5-oxo-5-phenylpentanal. chemsrc.com This selective oxidation requires mild oxidizing agents to prevent further oxidation to a carboxylic acid. The presence of both an aldehyde and a ketone in the resulting molecule opens pathways for further derivatization, such as the formation of heterocyclic compounds or use in aldol (B89426) condensation reactions to extend the carbon skeleton. ncert.nic.in
Furthermore, the alpha-hydrogens adjacent to the ketone are acidic and can be removed by a base, allowing for reactions like aldol condensation. ncert.nic.in This can lead to the formation of β-hydroxy ketones (ketols), which can then be dehydrated to yield α,β-unsaturated carbonyl compounds. ncert.nic.in
Intramolecular cyclization of derivatives of this compound can lead to the formation of six-membered cyclic ethers, specifically tetrahydropyran (B127337) derivatives. organic-chemistry.org This process typically involves the reduction of the ketone to a hydroxyl group, forming 1-phenylpentane-1,5-diol. Subsequent acid-catalyzed dehydration or other cyclization methods, such as intramolecular hydroalkoxylation, results in the formation of 2-benzyltetrahydropyran. chemsrc.comorganic-chemistry.org The reaction of 1,5-diols with reagents like cerium ammonium (B1175870) nitrate (B79036) is a known method for producing tetrahydropyran derivatives in high yields. organic-chemistry.org
Table 2: Key Downstream Products from this compound
| Starting Material | Transformation | Product | Chemical Class |
| This compound | Ketone Reduction | 1-Phenylpentane-1,5-diol nih.gov | Diol |
| This compound | Alcohol Oxidation | 5-Oxo-5-phenylpentanal chemsrc.com | Keto-aldehyde |
| 1-Phenylpentane-1,5-diol | Intramolecular Cyclization | 2-Benzyltetrahydropyran chemsrc.com | Cyclic Ether |
Design and Synthesis of Substituted Analogues
The design and synthesis of substituted analogues of this compound allow for the systematic exploration of its chemical space. Synthetic strategies often focus on modifying three key regions of the molecule: the phenyl ring, the five-carbon alkyl chain, and the terminal hydroxyl group.
Phenyl Ring Substitution: Analogues can be prepared by introducing various substituents (e.g., methoxy, chloro, nitro groups) onto the phenyl ring. This is often achieved by starting with a correspondingly substituted benzaldehyde (B42025) or acetophenone (B1666503) in the initial synthesis of the core structure. These modifications can alter the electronic properties and steric profile of the molecule.
Alkyl Chain Modification: The length and substitution of the alkyl chain can be varied. For example, introducing alkyl or other functional groups along the chain can influence the molecule's conformation and reactivity.
Hydroxyl Group Derivatization: The terminal hydroxyl group can be esterified or etherified to produce a wide range of derivatives with different properties.
The synthesis of such analogues often employs multi-step sequences involving well-established organic reactions. For instance, creating analogues with different phenyl substituents might involve a Friedel-Crafts acylation followed by subsequent chain extension and functional group manipulations. ncert.nic.in The development of novel synthetic methods, such as those for creating substituted indazole or diazepine (B8756704) cores, provides a framework for accessing diverse molecular architectures from simple starting materials. uno.eduresearchgate.net
Structure-Activity Relationship (SAR) Studies in a Chemical Context
Structure-Activity Relationship (SAR) studies in a chemical context investigate how the structural features of a molecule influence its chemical properties, reactivity, or interactions. For a molecule like this compound, SAR studies would systematically evaluate how structural modifications affect its chemical behavior.
Key areas of investigation would include:
Role of the Phenyl Ring: The electronic nature of substituents on the phenyl ring would influence the reactivity of the adjacent ketone. Electron-withdrawing groups would make the carbonyl carbon more electrophilic, while electron-donating groups would have the opposite effect.
Impact of the Hydroxyl Group: The presence and position of the hydroxyl group are critical. Its conversion to an ether or ester would block its ability to act as a hydrogen bond donor and change its nucleophilicity, affecting subsequent reactions like cyclization.
Influence of the Alkyl Chain: The length and flexibility of the carbon chain connecting the phenylketone and the alcohol are crucial for intramolecular reactions, such as the formation of cyclic ethers. organic-chemistry.org
By synthesizing a library of analogues with systematic variations and analyzing their properties (e.g., reaction rates, product distributions, spectral characteristics), a comprehensive SAR profile can be developed. This approach is fundamental in medicinal chemistry for optimizing the biological activity of lead compounds but is equally valuable in pure and applied chemistry for tailoring molecules for specific applications. nih.govnih.gov
Synthesis and Characterization of Impurities
During the synthesis of this compound, several impurities can form, which can affect the yield and purity of the final product. The identification and characterization of these impurities are crucial for optimizing the reaction conditions and for regulatory purposes in pharmaceutical applications.
Potential process-related impurities could include:
Unreacted Starting Materials: Residual amounts of the precursors used in the synthesis.
Over-oxidation Products: If the synthesis involves an oxidation step, the primary alcohol could be further oxidized to a carboxylic acid, forming 5-oxo-5-phenylpentanoic acid.
Side-Reaction Products: By-products from unintended reactions, such as aldol condensation between two molecules of the title compound or with starting materials.
Isomeric Impurities: Positional isomers like 1-hydroxy-5-phenyl-3-pentanone (B1254354) could potentially form depending on the synthetic route. nih.govebi.ac.uk
The characterization and quantification of these impurities typically involve a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is often used to separate the impurities from the main compound. Subsequent analysis by Mass Spectrometry (MS) helps determine their molecular weights, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information for definitive identification. researchgate.netjocpr.com The synthesis of suspected impurities is often undertaken to confirm their identity by comparing their chromatographic and spectroscopic data with the unknown peaks in the product mixture. jocpr.com
Advanced Applications in Chemical Science and Materials Research
Utility as Building Blocks in Complex Organic Synthesis
5-Hydroxy-1-phenyl-1-pentanone serves as a fundamental building block in the construction of more complex molecular architectures. Its dual functionality allows for sequential or chemoselective reactions. The hydroxyl group can be oxidized to an aldehyde, while the ketone can participate in various carbonyl chemistry reactions. This versatility is demonstrated in its use as a precursor for key synthetic intermediates. For instance, the compound can be transformed into keto aldehydes, which are not isolated but are directly used in subsequent steps to form new carbon-nitrogen bonds, a critical transformation in the synthesis of nitrogen-containing heterocyclic compounds. nih.gov
Applications in Material Science
Based on the available literature, there are no specific documented applications of this compound in the field of material science.
Polymer and Nanomaterial Development
There is no information in the reviewed scientific literature to suggest that this compound is currently used in polymer or nanomaterial development.
Use as Chemical Probes in Research
The use of this compound as a chemical probe for research purposes is not described in the available scientific and patent literature.
Role in the Synthesis of Diverse Organic Molecules
The primary application of this compound is its role as a versatile intermediate in the synthesis of a variety of organic molecules. Its linear carbon chain and terminal functional groups make it an ideal starting point for constructing cyclic compounds.
A notable application is in the stereoselective synthesis of 1-substituted homotropanones. nih.gov In this process, this compound is first oxidized to the corresponding keto aldehyde. This intermediate is then reacted with a chiral sulfinamide to form a chiral N-tert-butanesulfinyl imino ketone, which is a key step in controlling the stereochemistry of the final product. nih.gov This pathway highlights how the simple backbone of this compound can be elaborated into complex, stereochemically-defined alkaloid structures. nih.gov
Furthermore, commercial chemical databases indicate that this compound is a precursor to several other organic compounds, demonstrating its utility in accessing different molecular scaffolds. molbase.com
Examples of Downstream Synthetic Products
| Product Name | CAS Number |
| 1-phenylpentane-1,5-diol | 1011-61-6 |
| 2-Benzyloxolane (2-Benzyltetrahydrofuran) | 15212-27-8 |
| 5-oxo-5-phenylpentanal | 75424-63-4 |
| 5-phenylhexane-1,5-diol | 141765-56-2 |
This table is interactive and showcases molecules synthesized from the title compound. Data sourced from molbase.comchemsrc.com.
Solvency Applications in Organic Chemistry
There is no information available in the reviewed literature regarding the specific use of this compound for solvency applications in organic chemistry.
Q & A
Q. Methodological Answer :
- Grignard Reaction : React phenylmagnesium bromide with 5-hydroxypentan-2-one. Optimize yield by controlling reaction temperature (0–5°C) and using anhydrous solvents to prevent side reactions .
- Oxidation of 5-Phenyl-1-pentanol : Use Jones reagent (CrO/HSO) or pyridinium chlorochromate (PCC) under mild conditions to avoid over-oxidation. Typical yields range from 60–75% after column chromatography .
- Safety Note : Follow protocols for handling air-sensitive reagents and toxic byproducts (e.g., chromium waste) .
Basic Question: How can researchers ensure reproducibility in analytical measurements for this compound?
Q. Methodological Answer :
- Standardized Calibration : Use certified reference materials (CRMs) from authoritative databases like NIST for instrument calibration .
- Chromatographic Purity : Employ HPLC with UV detection (λ = 254 nm) and compare retention times with known standards. Purity thresholds should exceed 98% for research-grade samples .
- Error Mitigation : Document environmental conditions (e.g., humidity, temperature) that may affect hygroscopicity of the hydroxy group .
Basic Question: What safety protocols are critical when handling this compound in laboratory settings?
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
- Waste Management : Segregate ketone-containing waste and coordinate with certified disposal services to comply with environmental regulations (e.g., EU REACH) .
- Emergency Procedures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination .
Advanced Question: How should researchers resolve contradictions in reported reactivity data for this compound?
Q. Methodological Answer :
- Comparative Meta-Analysis : Systematically review experimental conditions (e.g., solvent polarity, catalyst loadings) across studies. For example, discrepancies in oxidation rates may arise from trace metal impurities .
- Controlled Replication : Reproduce conflicting studies under inert atmospheres (N/Ar) to isolate oxygen-sensitive pathways .
- Computational Validation : Use DFT calculations to model reaction pathways and identify thermodynamic vs. kinetic product dominance .
Advanced Question: What advanced techniques characterize surface interactions of this compound in heterogeneous catalysis studies?
Q. Methodological Answer :
- Microspectroscopic Imaging : Apply AFM-IR or ToF-SIMS to map adsorption behavior on catalytic surfaces (e.g., TiO) at nanoscale resolution .
- In Situ Spectroscopy : Use DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) to monitor real-time hydroxyl group interactions during catalytic cycles .
- Data Interpretation : Correlate surface binding energy (from XPS) with activity trends to refine mechanistic models .
Advanced Question: How can hybrid computational-experimental approaches improve the design of this compound derivatives?
Q. Methodological Answer :
- QSAR Modeling : Train machine learning models on datasets of analogous compounds (e.g., 2-Hydroxypentanoate derivatives) to predict bioactivity or solubility .
- Synthetic Feasibility Screening : Use retrosynthesis software (e.g., Chematica) to prioritize routes with minimal protecting group requirements .
- Validation : Cross-check computational predictions with small-scale experimental syntheses (50–100 mg) to assess practicality .
Advanced Question: What methodologies ensure high enantiomeric purity in chiral derivatives of this compound?
Q. Methodological Answer :
- Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and optimize mobile phase composition (e.g., hexane/isopropanol) .
- Asymmetric Catalysis : Use Sharpless epoxidation or Noyori hydrogenation to introduce stereocenters. Monitor enantiomeric excess (ee) via polarimetry or chiral GC .
- Crystallization Strategies : Leverage differential solubility of enantiomers in solvent mixtures (e.g., ethanol/water) for recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
